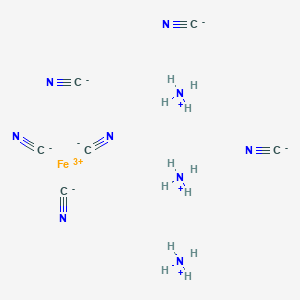
Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)-, also known as ammonium hexacyanoferrate(III), is a coordination compound with the molecular formula ((\text{NH}_4)_3[\text{Fe}(\text{CN})_6]). This compound consists of a ferrate(III) ion complexed with six cyanide ligands and three ammonium cations. It is commonly used in various chemical applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Direct Synthesis
Reactants: Ferric chloride ((\text{FeCl}_3)) and ammonium cyanide ((\text{NH}_4\text{CN})).
Reaction: [ \text{FeCl}_3 + 6\text{NH}_4\text{CN} \rightarrow (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 3\text{NH}_4\text{Cl} ]
Conditions: The reaction is typically carried out in an aqueous solution at room temperature.
-
Industrial Production
Reactants: Ferric sulfate ((\text{Fe}_2(\text{SO}_4)_3)) and ammonium cyanide.
Reaction: [ \text{Fe}_2(\text{SO}_4)_3 + 12\text{NH}_4\text{CN} \rightarrow 2(\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 3(\text{NH}_4)_2\text{SO}_4 ]
Conditions: This reaction is also conducted in an aqueous medium, often with controlled pH to optimize yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation-Reduction
Reaction: Ammonium hexacyanoferrate(III) can undergo redox reactions where the ferrate(III) ion is reduced to ferrate(II).
Conditions: These reactions typically require a reducing agent such as sodium borohydride ((\text{NaBH}_4)).
-
Substitution
Reaction: The cyanide ligands can be substituted by other ligands such as chloride or hydroxide.
Conditions: Ligand substitution reactions often require specific conditions such as elevated temperatures or the presence of a catalyst.
Major Products
Reduction: [ (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + \text{NaBH}_4 \rightarrow (\text{NH}_4)_4[\text{Fe}(\text{CN})_6] + \text{NaBH}_3 ]
Substitution: [ (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 6\text{Cl}^- \rightarrow (\text{NH}_4)_3[\text{Fe}(\text{Cl})_6] + 6\text{CN}^- ]
Applications De Recherche Scientifique
Chemistry
Catalysis: Ammonium hexacyanoferrate(III) is used as a catalyst in various organic synthesis reactions, particularly in the oxidation of alcohols to aldehydes and ketones.
Biology
Enzyme Studies: It is employed in studies involving metalloenzymes due to its ability to mimic the active sites of certain enzymes.
Medicine
Drug Delivery: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry
Electroplating: It is used in the electroplating industry for the deposition of iron and other metals onto surfaces.
Mécanisme D'action
The compound exerts its effects primarily through its ability to undergo redox reactions. The ferrate(III) ion can accept electrons, making it a potent oxidizing agent. This property is exploited in various chemical reactions where it facilitates the transfer of electrons, thereby driving the reaction forward. The cyanide ligands stabilize the ferrate(III) ion, allowing it to participate in these reactions without decomposing.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium hexacyanoferrate(III): ((\text{K}_3[\text{Fe}(\text{CN})_6]))
Sodium hexacyanoferrate(III): ((\text{Na}_3[\text{Fe}(\text{CN})_6]))
Uniqueness
Stability: Ammonium hexacyanoferrate(III) is more stable in aqueous solutions compared to its potassium and sodium counterparts.
Reactivity: It has a unique reactivity profile due to the presence of ammonium ions, which can participate in additional hydrogen bonding and ionic interactions.
Propriétés
Numéro CAS |
14221-48-8 |
|---|---|
Formule moléculaire |
C6H12FeN9 |
Poids moléculaire |
266.07 g/mol |
Nom IUPAC |
triazanium;iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.3H3N/c6*1-2;;;;/h;;;;;;;3*1H3/q6*-1;+3;;;/p+3 |
Clé InChI |
YARHBRUWMYJLHY-UHFFFAOYSA-Q |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[Fe+3] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[Fe+3] |
Key on ui other cas no. |
14221-48-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















